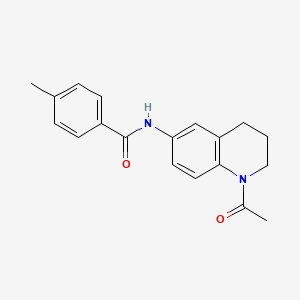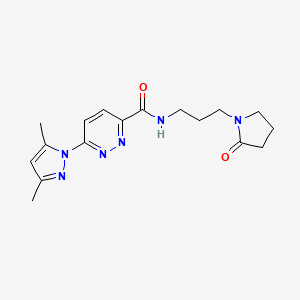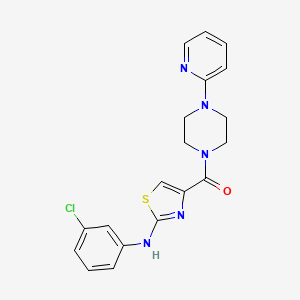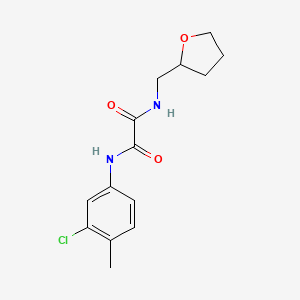
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the IUPAC name 2-{3,5-dimethoxy-4-[(1-methyl-2-propenyl)oxy]phenyl}ethanamine . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmacological Characterization
- Cytochrome P450 Enzymes Metabolism : NBOMe compounds, known for their potent serotonin 5-HT2A receptor agonist properties, undergo metabolism primarily involving cytochrome P450 enzymes CYP3A4 and CYP2D6. This suggests potential drug-drug interactions when combined with strong CYP3A4 inhibitors (Nielsen et al., 2017).
Neuropharmacology
- Comparative Neuropharmacology : A study comparing NBOMe hallucinogens to their 2C counterparts in rats found that NBOMe compounds, such as 25C-NBOMe and 25I-NBOMe, showed higher affinity for 5-HT2A receptors. This aligns with their reported hallucinogenic effects in human users (Elmore et al., 2018).
Analytical Characterization
- Gas Chromatography-Mass Spectrometry Analysis : The identification and analysis of NBOMe compounds have been facilitated through methods like gas chromatography and mass spectrometry, aiding in the detection of these substances in forensic contexts (Lum et al., 2016).
Clinical Toxicology
- Detection in Human Serum : Advanced techniques like high-performance liquid chromatography tandem mass spectrometry have been developed for detecting NBOMe compounds in human serum, highlighting their relevance in clinical toxicology and emergency medicine (Poklis et al., 2013).
Biochemical Pharmacology
- Agonist Activity at 5-HT2A Receptors : NBOMe and NBOH phenethylamines are high potency agonists at 5-HT2A receptors, contributing to their hallucinogenic activity. This study emphasizes the biochemical pharmacology underlying the psychoactive effects of these substances (Eshleman et al., 2018).
Metabolite Biomarker Identification
- Identification of Metabolite Biomarkers : Research on the identification of metabolite biomarkers in both mouse hepatic microsomal preparations and human urine samples associated with clinical intoxication has provided valuable insights into the metabolism and detection of 25I-NBOMe (Poklis et al., 2015).
Safety and Hazards
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
Mechanism of Action
Target of Action
The primary targets of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine are currently unknown
Mode of Action
It is known that similar compounds can act as monoamine oxidase inhibitors .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Properties
IUPAC Name |
2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSJSNRIRZXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)

![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)



